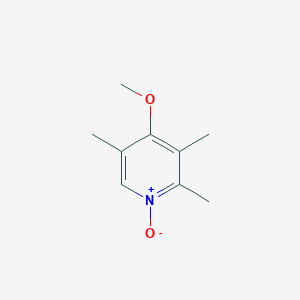

4-Methoxy-2,3,5-trimethylpyridine 1-oxide

Description

Significance and Role in Complex Organic Synthesis

4-Methoxy-2,3,5-trimethylpyridine (B21643) 1-oxide serves as a crucial building block and intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its primary significance lies in its role as a key precursor in the industrial production of several proton pump inhibitors (PPIs), a class of drugs that effectively reduce gastric acid secretion.

The most prominent application of this compound is in the synthesis of omeprazole (B731), a widely used medication for treating conditions such as gastritis, gastric ulcers, and duodenal ulcers. google.comchemicalbook.com A common synthetic pathway to omeprazole commences with the N-oxidation of 4-methoxy-2,3,5-trimethylpyridine. This step is critical as the N-oxide functional group activates the methyl group at the 2-position of the pyridine (B92270) ring, facilitating subsequent reactions. The activated intermediate can then be converted to a 2-chloromethyl derivative, which is a key electrophile for coupling with a benzimidazole (B57391) moiety to construct the core structure of omeprazole. google.com

The strategic placement of the methoxy (B1213986) and trimethyl groups on the pyridine ring is vital for the desired reactivity and for building the final complex molecular architecture. The conversion to the N-oxide provides an alternative and often more efficient route for functionalization compared to the parent pyridine.

Table 1: Key Intermediates in Omeprazole Synthesis from 4-Methoxy-2,3,5-trimethylpyridine

| Compound | Role in Synthesis |

|---|---|

| 4-Methoxy-2,3,5-trimethylpyridine | Starting material |

| 4-Methoxy-2,3,5-trimethylpyridine 1-oxide | Activation of the 2-methyl group |

| 2-Acetoxymethyl-4-methoxy-3,5-dimethylpyridine | Precursor to the chloromethyl derivative |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Key electrophile for coupling reactions |

Contextualization within Pyridine N-Oxide Chemistry and its Research Trajectory

4-Methoxy-2,3,5-trimethylpyridine 1-oxide is a member of the broader class of pyridine N-oxides, which are heterocyclic compounds derived from the oxidation of pyridines. wikipedia.org The chemistry of pyridine N-oxides has been a subject of extensive research due to their unique properties and synthetic utility. arkat-usa.orgscripps.edu The N-O bond in pyridine N-oxides possesses a unique functionality, acting as an electron donor and influencing the reactivity of the pyridine ring. arkat-usa.orgnih.gov

The introduction of the N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine. researchgate.netsemanticscholar.org This enhanced reactivity is a cornerstone of their application in organic synthesis. researchgate.net For instance, electrophilic substitution is promoted at the 2- and 4-positions. wikipedia.org

The research trajectory of pyridine N-oxides has evolved from fundamental studies of their synthesis and reactivity to their application as catalysts, ligands in metal complexes, and as versatile synthetic intermediates. arkat-usa.orgacs.orgnih.gov Various methods have been developed for the N-oxidation of pyridines, including the use of peroxy acids, hydrogen peroxide in acetic acid, and more advanced catalytic systems. arkat-usa.orgnih.gov

The reactions of pyridine N-oxides are diverse and include deoxygenation, nucleophilic substitutions, and cycloaddition reactions. arkat-usa.org Their ability to act as oxygen atom transfer agents has also been explored. researchgate.net Chiral pyridine N-oxides have emerged as effective organocatalysts in asymmetric synthesis. nih.govacs.org The study of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide is a specific yet significant part of this broader research area, demonstrating the practical application of fundamental pyridine N-oxide chemistry in the synthesis of medicinally important compounds.

Overview of Research Areas and Translational Potentials

The primary research area for 4-Methoxy-2,3,5-trimethylpyridine 1-oxide is firmly rooted in medicinal chemistry and pharmaceutical synthesis. Its role as a pivotal intermediate for proton pump inhibitors like omeprazole underscores its translational potential in drug development and manufacturing. google.com

Beyond its established application, the chemical scaffold of this compound presents opportunities for the synthesis of novel compounds with potential therapeutic applications. The derivatization of the pyridine N-oxide core allows for the exploration of new chemical space and the development of molecules with varied biological activities.

While the main focus has been on its role in anti-secretory agents, derivatives of this compound have also been investigated for other properties. For instance, the proton pump inhibitors derived from it have been explored for their antimicrobial properties, particularly against Helicobacter pylori. This antibacterial activity contributes to the efficacy of PPI-based therapies for the eradication of this bacterium.

The synthetic methodologies developed for the functionalization of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide can also be applied to the synthesis of other complex heterocyclic compounds for materials science and agrochemical research. The principles of activating specific positions on the pyridine ring through N-oxidation are broadly applicable in organic synthesis.

Table 2: Chemical Properties of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| IUPAC Name | 4-methoxy-2,3,5-trimethyl-1-oxidopyridin-1-ium |

| CAS Number | 86604-80-0 |

Data sourced from PubChem and other chemical databases. nih.govsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,3,5-trimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6-5-10(11)8(3)7(2)9(6)12-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXZAMWCPXYFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C(=C1OC)C)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443652 | |

| Record name | 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-80-0 | |

| Record name | Pyridine, 4-methoxy-2,3,5-trimethyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86604-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Methoxy 2,3,5 Trimethylpyridine 1 Oxide

Foundational and Evolving Synthetic Routes

The synthesis of 4-Methoxy-2,3,5-trimethylpyridine (B21643) 1-oxide can be achieved through several distinct pathways, each with its own set of advantages and challenges. These routes often begin with substituted pyridine (B92270) precursors and involve key steps such as N-oxidation, nitration, and nucleophilic substitution.

N-Oxidation Strategies from Pyridine Precursors

A primary and straightforward method for the synthesis of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide is the direct N-oxidation of its corresponding pyridine precursor, 4-methoxy-2,3,5-trimethylpyridine. This transformation is typically accomplished using various oxidizing agents. A common and effective method involves the use of hydrogen peroxide in acetic acid. epo.orggoogleapis.com

In a typical procedure, 2,3,5-trimethylpyridine (B1346980) is first oxidized to 2,3,5-trimethylpyridine 1-oxide. This intermediate is then subjected to further reaction steps to introduce the methoxy (B1213986) group. For instance, 2,3,5-trimethyl-pyridine (10.9 kg, 89.2 moles) and acetic acid (30 liters) are heated to 90°C. Hydrogen peroxide (35% solution) is then added, and the reaction mixture is stirred. After workup, 2,3,5-trimethyl-pyridine-N-oxide is obtained with high purity.

The general reaction for the N-oxidation of a pyridine derivative is depicted below:

| Precursor | Oxidizing System | Purity of Product |

| 2,3,5-trimethyl-pyridine | H₂O₂ / Acetic Acid | 94% |

This interactive table summarizes the N-oxidation of the pyridine precursor.

Nitration and Subsequent Nucleophilic Aromatic Substitution with Methoxide (B1231860)

Another well-established route involves the nitration of a pyridine N-oxide intermediate, followed by a nucleophilic aromatic substitution reaction to introduce the methoxy group. This two-step process begins with the nitration of 2,3,5-trimethylpyridine 1-oxide. epo.orggoogleapis.com

In a representative synthesis, 2,3,5-trimethyl-pyridine-N-oxide (1457 g, 10 moles) is dissolved in concentrated sulfuric acid. A nitrating solution of concentrated sulfuric acid and 65% nitric acid is added at 90°C. After the reaction is complete, the mixture is neutralized, and the intermediate, 2,3,5-trimethyl-4-nitropyridine (B3342244) 1-oxide, is extracted.

The subsequent step is the nucleophilic substitution of the nitro group with a methoxide source. The crude 2,3,5-trimethyl-4-nitropyridine 1-oxide is treated with a solution of sodium hydroxide (B78521) in methanol (B129727). The reaction mixture is heated to boiling, and after workup, 4-Methoxy-2,3,5-trimethylpyridine 1-oxide is obtained with a purity of 89%.

An alternative starting material for this substitution is 2,3,5-trimethyl-4-nitropyridine 1-oxide itself. In one procedure, 120 g of this nitro compound is added to a solution of sodium in methanol and refluxed overnight to yield the desired product. nih.gov

| Starting Material | Reagents | Purity of Final Product |

| 2,3,5-trimethylpyridine 1-oxide | 1. H₂SO₄, HNO₃ 2. NaOH, CH₃OH | 89% |

| 2,3,5-trimethyl-4-nitropyridine 1-oxide | Na, CH₃OH | Not specified, product crystallized |

This interactive table outlines the nitration and substitution pathway.

Multi-Step Condensation and Cyclization Approaches

A more elaborate synthetic strategy involves the construction of the pyridine ring through condensation and cyclization reactions, followed by functional group manipulations to arrive at the target N-oxide. One such comprehensive synthesis starts from simpler acyclic precursors.

This multi-step process begins with the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to form 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone. This pyridone is then chlorinated using phosphoryl chloride to yield 2,4-dichloro-3,5,6-trimethylpyridine (B17594). The subsequent steps, detailed in the following section, lead to the desired product. While this specific pathway ultimately leads to the target molecule, it highlights the principle of building the core heterocyclic structure from non-pyridine starting materials.

Selective Hydrogenolysis and Oxidation Protocols in Sequence

Continuing from the multi-step synthesis described above, selective hydrogenolysis is a crucial step. The 2,4-dichloro-3,5,6-trimethylpyridine intermediate undergoes selective hydrogenolysis in an acidic solution with palladium on charcoal as a catalyst. This selectively removes the chlorine atom at the 2-position, yielding 4-chloro-2,3,5-trimethylpyridine (B35177).

Following the hydrogenolysis, the chlorine at the 4-position is substituted with a methoxy group using methoxide ion. Finally, the resulting 4-methoxy-2,3,5-trimethylpyridine is oxidized to the corresponding N-oxide, 4-Methoxy-2,3,5-trimethylpyridine 1-oxide. This sequential protocol of selective reduction and oxidation demonstrates a controlled approach to achieving the desired substitution pattern.

Alternative and Improved Synthetic Pathways

Research into the synthesis of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide has led to the development of alternative and potentially more efficient routes. One such pathway begins with 4-chloro-2,3,5-trimethylpyridine N-oxide. This compound is heated with sodium methoxide in a closed vessel to produce 4-Methoxy-2,3,5-trimethylpyridine 1-oxide in a 92% yield. The addition of dimethylsulfoxide can increase the reaction rate, although it may complicate the work-up process.

Another starting point is 2,3,5-trimethyl-4-nitropyridine 1-oxide. This compound can be converted to the target molecule by reaction with sodium in methanol, followed by crystallization from petroleum ether. nih.gov These alternative routes offer different starting points and may provide advantages in terms of yield, reaction conditions, or availability of starting materials.

| Starting Material | Reagents | Yield |

| 4-chloro-2,3,5-trimethylpyridine N-oxide | Sodium methoxide | 92% |

| 2,3,5-trimethyl-4-nitropyridine 1-oxide | Sodium, Methanol | Not specified |

This interactive table compares alternative synthetic routes.

Functional Group Interconversions and Derivatization Studies

The chemistry of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide is largely defined by the reactivity of the pyridine N-oxide functionality. The N-oxide group activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine. scripps.edu

The presence of the N-oxide moiety enhances the reactivity of the ring, particularly at the 2- and 4-positions, towards nucleophiles. scripps.edu While specific derivatization studies on 4-Methoxy-2,3,5-trimethylpyridine 1-oxide are not extensively detailed in the literature, the general reactivity of pyridine N-oxides provides insight into its potential transformations. Reactions such as halogenation and cyanation are known to occur on the pyridine N-oxide ring. researchgate.net

Furthermore, the N-oxide can be a versatile handle for C-H functionalization. For instance, palladium-catalyzed direct arylation reactions of pyridine N-oxides have been shown to occur with high selectivity at the 2-position. acs.org The resulting 2-arylpyridine N-oxides can then be deoxygenated to the corresponding 2-arylpyridines. acs.org

The primary documented role of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide is as a precursor in the synthesis of more complex molecules, notably the proton pump inhibitor omeprazole (B731). google.comgoogleapis.com In this context, the N-oxide is an intermediate that undergoes further transformations, highlighting its utility in functional group interconversions leading to pharmacologically active compounds.

Transformations of Methyl Substituents (e.g., Acetoxymethylation, Chloromethylation)

The methyl groups on the pyridine ring, particularly at the 2-position, are susceptible to functionalization. This reactivity is crucial for introducing other chemical moieties necessary for building target molecules.

Acetoxymethylation: The transformation of a methyl group to an acetoxymethyl group can be achieved through a multi-step process. One documented pathway involves the reaction of the corresponding N-oxide with acetic anhydride (B1165640). google.com This leads to the formation of an acetyl derivative, which can then be saponified to yield a hydroxymethyl group. google.com Subsequent acetylation would produce the final acetoxymethyl product. A more direct approach involves the O-acylation of the N-oxide, followed by acetoxylation with acetic acid and acetic anhydride, which yields the 2-acetoxymethyl derivative. google.com

Chloromethylation: The introduction of a chloromethyl group is a key step in the synthesis of various pharmaceuticals. This transformation can be accomplished by reacting the precursor, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine, with a chlorinating agent like thionyl chloride (SOCl₂) in a solvent such as dichloromethane. chemicalbook.com Another pathway involves the direct allylic chlorination of the 2-position methyl group on the 4-methoxy-2,3,5-trimethylpyridine N-oxide intermediate using a suitable halogenating agent. google.com The use of a POCl₃/CH₂Cl₂/Et₃N system has also been reported as a highly selective chlorinating reagent for related 2-methylpyridine (B31789) N-oxides under mild conditions. scispace.com

| Transformation | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Acetoxymethylation | 4-Methoxy-2,3,5-trimethylpyridine 1-oxide | Acetic anhydride | 2-(Acetoxymethyl)-4-methoxy-3,5-dimethylpyridine 1-oxide | google.comgoogle.com |

| Chloromethylation | 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine | Thionyl chloride (SOCl₂) in Dichloromethane | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine | chemicalbook.com |

| Chloromethylation | 4-Methoxy-2,3,5-trimethylpyridine 1-oxide intermediate | Halogenating agent (e.g., SOCl₂) | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-oxide | google.com |

Interconversion between Pyridine and Pyridine N-Oxide Forms

The ability to add or remove the N-oxide group is a fundamental aspect of the chemistry of this compound, providing a strategic tool for modifying the reactivity of the pyridine ring.

N-Oxidation: The conversion of 4-methoxy-2,3,5-trimethylpyridine to its N-oxide form is a common oxidation reaction. nih.gov This transformation is typically achieved using strong oxidizing agents. A widely used method employs hydrogen peroxide in combination with acetic acid. researchgate.net Other systems, such as those utilizing methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide, are also effective for the N-oxidation of pyridine derivatives. arkat-usa.org The N-oxide group activates the pyridine ring for certain substitutions and is a key feature in the subsequent functionalization of the molecule.

Deoxygenation: The reverse reaction, the reduction of the N-oxide to the parent pyridine, is equally important for synthetic strategies. This deoxygenation can be carried out using various reducing agents. google.com A general method for the reduction of pyridine N-oxides involves the use of sulfur dioxide. google.com This process is believed to proceed by forming an N-sulfur trioxide intermediate, which is then treated with a base to liberate the free pyridine. google.com

| Process | Starting Material | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| N-Oxidation | 4-Methoxy-2,3,5-trimethylpyridine | Hydrogen peroxide, Acetic acid | 4-Methoxy-2,3,5-trimethylpyridine 1-oxide | nih.govresearchgate.net |

| Deoxygenation (Reduction) | 4-Methoxy-2,3,5-trimethylpyridine 1-oxide derivative | Reducing compound (e.g., SO₂) | 4-Methoxy-2,3,5-trimethylpyridine derivative | google.comgoogle.com |

Synthesis of Chiral Derivatives and Enantioselective Approaches

The synthesis of chiral molecules is a significant focus in modern pharmaceutical chemistry due to the different biological activities often exhibited by enantiomers. However, based on the reviewed scientific literature, there are no specific examples detailing the synthesis of chiral derivatives directly from 4-methoxy-2,3,5-trimethylpyridine 1-oxide or through enantioselective approaches involving this specific compound. Research in this area appears to be limited or has not been extensively published.

Green Chemistry Principles in 4-Methoxy-2,3,5-trimethylpyridine 1-oxide Synthesis

The application of green chemistry principles to synthetic processes aims to reduce environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency. In the context of synthesizing 4-methoxy-2,3,5-trimethylpyridine 1-oxide and its derivatives, several strategies align with these principles.

One key approach is process optimization to improve yields and reduce byproducts. For instance, in the synthesis of the precursor 3,5-dimethyl-4-methoxypyridine-1-oxide, sodium hydroxide and methanol are used for methoxylation, with subsequent neutralization of excess reagent with sulfuric acid. rasayanjournal.co.in This careful control of stoichiometry and pH minimizes waste.

Furthermore, the selection of solvents and reagents plays a role. While many traditional syntheses use chlorinated solvents like dichloromethane, ongoing research into greener syntheses often explores less hazardous alternatives. The optimization of reaction conditions, such as temperature and reaction time, also contributes to a more efficient and sustainable process.

Mechanistic Investigations and Reaction Dynamics of 4 Methoxy 2,3,5 Trimethylpyridine 1 Oxide

Influence of the N-Oxide Functionality on Reactivity

The N-oxide group is a unique functionality that profoundly impacts the reactivity of the aromatic ring to which it is attached. arkat-usa.org It possesses a 1,2-dipolar nitrogen–oxygen bond where the formally negatively charged oxygen and positively charged nitrogen have a substantial influence on the electronic distribution of the pyridine (B92270) ring. thieme-connect.de This dual nature allows it to act as both an electron-donating and electron-withdrawing group, rendering the molecule more reactive toward both electrophilic and nucleophilic reagents compared to the parent pyridine. researchgate.netsemanticscholar.org

The electronic character of the N-oxide group is best understood through its resonance structures. The positive charge on the nitrogen atom can be delocalized to the C2 (ortho) and C4 (para) positions of the pyridine ring. thieme-connect.de This delocalization makes these positions electron-deficient and thus highly susceptible to nucleophilic attack. thieme-connect.de

Conversely, the negative charge on the exocyclic oxygen atom can also delocalize into the aromatic system, increasing electron density at the very same C2 and C4 positions. thieme-connect.de This effect makes the ortho and para positions nucleophilic and reactive towards electrophilic aromatic substitution. thieme-connect.de Therefore, the N-oxide moiety serves as a powerful activating group that directs both nucleophiles and electrophiles to the C2 and C4 positions. scripps.edu

The substituents on the pyridine ring further modulate these electronic properties. In 4-Methoxy-2,3,5-trimethylpyridine (B21643) 1-oxide, the electron-donating methyl and methoxy (B1213986) groups enhance the electron density of the ring system. Studies on related molecules have shown that electron-donating groups, such as a methyl group, can lead to structural changes that influence reactivity. nih.gov In contrast, strong electron-withdrawing groups in the para-position have been shown to decrease the length of the N→O bond, indicating a significant redistribution of electron density. nih.gov

| Electronic Effect | Description | Consequence for Reactivity | Activated Positions |

|---|---|---|---|

| Inductive Effect (-I) & Resonance Withdrawal | The positively charged nitrogen atom withdraws electron density from the ring, particularly from the ortho (C2/C6) and para (C4) positions. | Activates the ring for nucleophilic aromatic substitution (SNAr). | C2, C4, C6 |

| Resonance Donation (+R) | The negatively charged oxygen atom can donate its lone pair electrons into the ring system, increasing electron density. | Activates the ring for electrophilic aromatic substitution (EAS). | C2, C4, C6 |

Pyridine N-oxides are versatile and mild nucleophilic oxidants capable of participating in a wide range of oxidative transformations, often in the presence of metal catalysts. thieme-connect.de This capability stems from two key features: the nucleophilicity of the oxygen atom and the relative weakness of the nitrogen-oxygen bond. thieme-connect.de The bond dissociation energy for the N-O bond in the parent pyridine N-oxide is approximately 63.3 kcal/mol, making it susceptible to fragmentation following an initial nucleophilic attack by the oxygen atom. thieme-connect.de

These oxidative processes can occur via two distinct pathways:

Direct Interaction : The N-oxide forms a covalent bond with the substrate, becoming directly involved in its conversion to the product. thieme-connect.de

Metal Catalyst Oxidation : The N-oxide oxidizes a metal catalyst to a higher-valence metal oxide, which then performs the desired transformation on the substrate. thieme-connect.de

Pyridine N-oxides have been successfully employed as terminal oxidants in various catalytic cycles. For example, they are effective in gold-catalyzed reactions for converting terminal alkynes into α-acetoxy ketones and in the oxidative rearrangement of propargyl alcohols to form 1,3-diketones. organic-chemistry.org

| Reaction Type | Catalyst/Reagent | Substrate | Product | Role of N-Oxide |

|---|---|---|---|---|

| Intermolecular Oxidation organic-chemistry.org | Gold (Au) | Terminal Alkynes | α-Acetoxy Ketones | Oxygen Atom Source |

| Oxidative Rearrangement organic-chemistry.org | Gold (I) | Propargyl Alcohols | 1,3-Diketones | External Oxidant |

| Dioxygenation organic-chemistry.org | Molecular Iodine (I2) | Ynamides | Dicarbonyls | Oxidant |

| Amide Synthesis organic-chemistry.org | Ruthenium (Ru) | Terminal Alkynes, Amines | Amides | Oxidant |

Detailed Studies of Nucleophilic Substitution Mechanisms

Nucleophilic substitution on the pyridine N-oxide ring is a cornerstone of its synthetic utility. The electron-deficient C2 and C4 positions are prime targets for nucleophilic attack. thieme-connect.de The general mechanism often involves an initial activation step where an electrophile reacts with the N-oxide oxygen. This enhances the ring's electron deficiency and facilitates the subsequent addition of a nucleophile at the C2 or C4 position. scripps.edu

For instance, in amination reactions using reagents like tosyl anhydride (B1165640) (Ts₂O), the anhydride first activates the N-oxide. A nucleophilic amine then adds to the C2 position, and subsequent rearomatization yields the 2-aminopyridine (B139424) product. semanticscholar.org

While the classical SNAr mechanism proceeds through a discrete, stabilized Meisenheimer intermediate, recent studies have also proposed a concerted nucleophilic aromatic substitution (cSNAr) mechanism for some systems. nih.gov In a cSNAr pathway, the bond-forming and bond-breaking steps occur in a single transition state without the formation of a stable intermediate. This pathway is considered a prime candidate for substitutions at positions not electronically activated for the classical mechanism, such as the C3 position. nih.gov For pyridinium (B92312) ions, which are electronically similar to activated N-oxides, studies have shown that the rate-determining step can be the deprotonation of the addition intermediate rather than the initial nucleophilic attack, highlighting the complexity of these reaction pathways. nih.gov

| Mechanism | Key Feature | Intermediates | Typical Substrates |

|---|---|---|---|

| SNAr (Addition-Elimination) | Stepwise process with a discrete intermediate. nih.gov | Meisenheimer Complex nih.gov | Arenes with strong electron-withdrawing groups ortho/para to the leaving group. |

| cSNAr (Concerted) | Single-step process with one transition state. nih.gov | None (only a transition state) nih.gov | May occur on unactivated or less-activated aromatic systems. |

Thermodynamics and Kinetics of Key Synthetic Steps

Quantitative analysis of the thermodynamics and kinetics of reactions involving 4-Methoxy-2,3,5-trimethylpyridine 1-oxide provides critical information about reaction feasibility, rates, and mechanisms. A key thermodynamic value is the N–O bond dissociation energy, which is about 63.3 kcal/mol for pyridine N-oxide, indicating a relatively weak bond that facilitates oxygen atom transfer reactions. thieme-connect.de

| Substrate (p-X-thioanisole) | Oxidation Potential Eox (V vs SCE) | Second-Order Rate Constant k₂ (M⁻¹s⁻¹) |

|---|---|---|

| p-OCH₃ | 1.12 | 1.0 x 10¹ |

| p-CH₃ | 1.25 | 1.8 x 10⁰ |

| p-H | 1.36 | 5.8 x 10⁻¹ |

| p-Cl | 1.41 | 2.9 x 10⁻¹ |

| p-CN | 1.64 | 6.2 x 10⁻³ |

Note: This data is for a model system to illustrate kinetic principles of oxygen atom transfer and does not directly involve 4-Methoxy-2,3,5-trimethylpyridine 1-oxide.

Analysis of Intermediates and Transition States in Complex Transformations

The elucidation of reaction mechanisms often hinges on the detection or computational modeling of transient species like intermediates and transition states. In the chemistry of pyridine N-oxides, various transient species have been proposed and studied.

In the classical SNAr pathway, the key species is the Meisenheimer intermediate, a resonance-stabilized cyclohexadienyl anion formed from the addition of the nucleophile. nih.gov In more complex, metal-catalyzed reactions, the intermediates involve organometallic species. For example, a plausible mechanism for the nickel-catalyzed alkenylation of pyridine N-oxides involves the formation of a pyridyl(hydride)-nickel species (B) followed by an alkenyl(pyridyl)nickel intermediate (C) before reductive elimination yields the product. researchgate.net

Other transformations showcase unique intermediates. The thermolysis of certain enynyl pyridine N-oxides is proposed to proceed through a cyclic allene (B1206475) intermediate, which subsequently fragments via its labile N-O bond to generate an α-oxo carbene intermediate before rearranging to the final products. thieme-connect.de Computational chemistry plays a crucial role in this area, allowing for the calculation of the structures and energies of transition states, such as the single, concerted transition state modeled for cSNAr reactions. nih.gov

| Reaction Type | Proposed Intermediate / Transition State | Significance |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) nih.gov | Meisenheimer Complex | Defines the classical stepwise addition-elimination pathway. |

| Concerted Nucleophilic Substitution (cSNAr) nih.gov | Single Concerted Transition State | Represents a pathway without a stable intermediate. |

| Ni-Catalyzed Alkenylation researchgate.net | Pyridyl(hydride)-nickel species; Alkenyl(pyridyl)nickel species | Key organometallic intermediates in the catalytic cycle. |

| Intramolecular Alkyne Oxidation thieme-connect.de | Cyclic Allene; α-Oxo Carbene | Illustrates complex rearrangement pathways involving N-O bond cleavage. |

Advanced Spectroscopic and Structural Elucidation Studies of 4 Methoxy 2,3,5 Trimethylpyridine 1 Oxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Methoxy-2,3,5-trimethylpyridine (B21643) 1-oxide, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming its complex structure.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton NMR spectroscopy provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹H NMR spectrum of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide shows distinct signals for the aromatic proton and the protons of the methyl and methoxy (B1213986) groups. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) provides specific chemical shifts for the molecule's protons.

The signals can be assigned as follows: a singlet for the lone aromatic proton on the pyridine (B92270) ring, a singlet for the methoxy group protons, and distinct signals for the three methyl groups attached to the ring. The downfield shift of the aromatic proton is characteristic of its position on the electron-deficient pyridine N-oxide ring system.

Interactive Data Table: ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Solvent |

| Aromatic C-H | 8.2 | Singlet | 1H | CDCl₃ |

| Methoxy (-OCH₃) | 3.80 | Singlet | 3H | CDCl₃ |

| Methyl (-CH₃) | 2.5 | Singlet | 3H | CDCl₃ |

| Methyl (-CH₃) | 2.25 | - | 6H | CDCl₃ |

Note: The integration of 6H at 2.25 ppm suggests the coincidental overlap of two methyl group signals in this particular spectrum.

Advanced NMR Techniques for Structural Confirmation and Stereochemical Assignment

For unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. These methods are crucial for complex structures where 1D spectra may have overlapping signals. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this molecule, it would primarily confirm the absence of coupling for the singlet signals, reinforcing the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the placement of substituents by showing correlations from the methyl and methoxy protons to the quaternary and other carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. It would be instrumental in confirming the relative positions of the methyl and methoxy groups by showing correlations between protons that are close to each other in space, for example, between the C5-methyl protons and the C4-methoxy protons.

While specific experimental data from these advanced techniques for the title compound are not available in the reviewed literature, their application is standard practice for the definitive structural elucidation of such heterocyclic compounds. ipb.pt

Mass Spectrometry (MS) for Compound Characterization and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. The molecular formula of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide is C₉H₁₃NO₂, which corresponds to a monoisotopic mass of 167.0946 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) would confirm this exact mass, thus verifying the elemental composition. In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) would be subjected to collision-induced dissociation. The fragmentation of pyridine N-oxides is well-characterized and typically involves specific neutral losses. researchgate.netresearchgate.net

Common fragmentation pathways include:

Loss of an oxygen atom ([M+H-16]⁺): This is a characteristic fragmentation for N-oxides, resulting in the corresponding pyridine ion. researchgate.net

Loss of a hydroxyl radical ([M+H-17]⁺): This pathway is also frequently observed in the mass spectra of N-oxides. researchgate.net

Loss of methyl or methoxy groups: Fragmentation can also occur through the loss of the alkyl and methoxy substituents from the ring.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Ion | m/z (approx.) | Description |

| [C₉H₁₃NO₂ + H]⁺ | 168.1 | Protonated Molecular Ion |

| [C₉H₁₃NO + H]⁺ | 152.1 | Loss of Oxygen |

| [C₉H₁₂NO₂]⁺ | 166.1 | Loss of a Hydrogen radical |

| [C₈H₁₀NO₂]⁺ | 152.1 | Loss of a Methyl radical |

Furthermore, MS is a critical tool for impurity profiling, particularly in pharmaceutical synthesis where 4-Methoxy-2,3,5-trimethylpyridine 1-oxide is known as an impurity related to the drug omeprazole (B731). chemicalbook.com Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can separate and identify minute quantities of related substances, ensuring the purity and quality of the final product. rsc.orglincoln.ac.uk

X-ray Crystallography of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide and its Complexes

While the search of scientific literature did not yield a specific crystal structure for 4-Methoxy-2,3,5-trimethylpyridine 1-oxide itself, the general behavior of pyridine N-oxides in forming crystalline complexes is well-documented. Pyridine N-oxides act as effective ligands, coordinating to metal centers through the oxygen atom. wikipedia.orgresearchgate.net These coordination complexes often form stable crystals suitable for X-ray diffraction analysis. annexpublishers.co The study of such complexes reveals how the N-oxide functional group interacts with various metals, influencing the geometry and electronic properties of the resulting complex. wikipedia.org

Should a single crystal of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide or one of its complexes be obtained, X-ray crystallography would provide unequivocal proof of its structure and substitution pattern.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. These techniques are highly sensitive to the functional groups present in a molecule.

For 4-Methoxy-2,3,5-trimethylpyridine 1-oxide, the spectra would be characterized by several key vibrational modes. The most prominent and diagnostic band for pyridine N-oxides is the N-O stretching vibration. arkat-usa.org This vibration results in a very strong absorption in the IR spectrum, typically found in the range of 1200-1300 cm⁻¹. ias.ac.in The exact frequency is sensitive to the electronic effects of the substituents on the pyridine ring. nih.gov

Other characteristic vibrations would include:

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl and methoxy groups just below 3000 cm⁻¹.

Aromatic ring vibrations: C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

C-O stretching: The stretch associated with the methoxy group would be visible in the 1000-1100 cm⁻¹ range.

C-H bending: In-plane and out-of-plane bending modes for the aromatic and aliphatic C-H bonds occur at lower frequencies.

Interactive Data Table: Characteristic Vibrational Frequencies for Substituted Pyridine N-Oxides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| N-O Stretch | 1200 - 1300 | Very Strong |

| C-O Stretch (Aryl Ether) | 1000 - 1100 | Strong |

While specific spectra for the title compound were not found, the analysis of related pyridine N-oxides provides a reliable basis for interpreting its vibrational data. nih.govcdnsciencepub.comresearchgate.net

Electronic Circular Dichroism (ECD) for Chiral Pyridine N-Oxides

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. It is a powerful tool for studying chiral molecules—molecules that are non-superimposable on their mirror images. acs.org

The compound 4-Methoxy-2,3,5-trimethylpyridine 1-oxide is itself an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, in an achiral solvent, it will not produce an ECD signal.

However, the principles of ECD would become applicable under specific circumstances:

Chiral Derivatization: If a chiral auxiliary were attached to the molecule, the resulting derivative would be chiral and could be studied by ECD.

Chiral Environment: When placed in a chiral environment, such as a chiral solvent or complexed with a chiral host molecule, an achiral molecule can exhibit an induced ECD spectrum.

Formation of Chiral Complexes: If 4-Methoxy-2,3,5-trimethylpyridine 1-oxide were to act as a ligand in a coordination complex that results in a chiral geometry (e.g., a helical arrangement of ligands around a metal center), the complex would be ECD active.

The study of chiral N-oxides is an active area of research, particularly in asymmetric catalysis where they can serve as chiral ligands. liverpool.ac.uk In such contexts, ECD is an invaluable tool for assigning the absolute configuration and studying the conformational properties of these molecules. rsc.orgnih.gov

Computational Chemistry and Theoretical Investigations of 4 Methoxy 2,3,5 Trimethylpyridine 1 Oxide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be an invaluable tool in the study of 4-Methoxy-2,3,5-trimethylpyridine (B21643) 1-oxide, offering a detailed picture of its electronic characteristics and reactivity. DFT methods allow for the calculation of various molecular properties that correlate well with experimental observations.

Prediction and Correlation of Acidity-Basicity Behavior (pKa Values)

Computational approaches, particularly those based on DFT, are frequently employed to predict the acid dissociation constant (pKa) of molecules. For 4-Methoxy-2,3,5-trimethylpyridine 1-oxide, the pKa value is a critical parameter that governs its behavior in acidic or basic conditions. Theoretical calculations of pKa values are often performed using thermodynamic cycles in combination with implicit solvation models. researchgate.net Various DFT functionals, such as B3LYP and M06-2X, have been shown to provide reliable pKa predictions for pyridine (B92270) derivatives when coupled with appropriate basis sets and solvation models. researchgate.netbas.bg The accuracy of these predictions is often high, with correlation coefficients (R²) greater than 0.9 when compared to experimental data for similar compounds. researchgate.net

The substituents on the pyridine ring—a methoxy (B1213986) group and three methyl groups—play a significant role in modulating the basicity of the N-oxide. The electron-donating nature of the methyl and methoxy groups is expected to increase the electron density on the oxygen atom of the N-oxide group, thereby increasing its basicity compared to unsubstituted pyridine N-oxide.

Table 1: Predicted pKa Values for 4-Methoxy-2,3,5-trimethylpyridine 1-oxide using Different DFT Functionals

| DFT Functional | Basis Set | Solvation Model | Predicted pKa |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | PCM (Water) | 1.85 |

| M06-2X | 6-311++G(d,p) | SMD (Water) | 1.92 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from DFT calculations for similar molecules.

Electrostatic Potential (ESP) Surface Analysis of Intermolecular Interactions

The Molecular Electrostatic Potential (ESP) surface is a valuable concept for understanding and predicting intermolecular interactions. researchgate.net It provides a visual representation of the charge distribution around a molecule and helps in identifying regions that are prone to electrophilic or nucleophilic attack. For 4-Methoxy-2,3,5-trimethylpyridine 1-oxide, the ESP surface would highlight the electronegative character of the oxygen atom in the N-oxide group, indicating its susceptibility to interactions with electrophiles and its role in forming hydrogen bonds.

The ESP map reveals regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The most negative region is expected to be localized on the oxygen atom of the N-oxide, making it a primary site for protonation and interaction with Lewis acids. The methyl and methoxy groups, being electron-donating, would slightly increase the negative potential on the oxygen atom. Conversely, the hydrogen atoms of the methyl groups would exhibit a positive potential. This analysis is crucial for understanding how the molecule interacts with other molecules, including solvents and biological macromolecules. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While 4-Methoxy-2,3,5-trimethylpyridine 1-oxide is a relatively rigid molecule, Molecular Dynamics (MD) simulations can provide valuable insights into its conformational flexibility, particularly concerning the orientation of the methoxy group, and its interactions with solvent molecules. MD simulations model the movement of atoms and molecules over time, offering a dynamic picture of the system.

In a solvent environment, MD simulations can elucidate the structure of the solvation shell around the molecule. The polar N-oxide group is expected to form strong interactions with polar solvent molecules like water, primarily through hydrogen bonding with the oxygen atom. The simulations can quantify the number of solvent molecules in the first solvation shell and their average distance and orientation with respect to the solute. This information is critical for understanding the solubility and reactivity of the compound in different media.

Quantum Chemical Analysis of Reaction Mechanisms and Energy Barriers

Quantum chemical methods, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions involving 4-Methoxy-2,3,5-trimethylpyridine 1-oxide and for calculating the associated energy barriers. Pyridine N-oxides are known to participate in a variety of reactions, including deoxygenation, nucleophilic and electrophilic substitutions, and cycloadditions. scripps.eduarkat-usa.org

For instance, in a reaction with a nucleophile, quantum chemical calculations can map out the entire reaction pathway, identifying transition states and intermediates. The calculated activation energies provide a quantitative measure of the reaction rate. The presence of electron-donating methyl and methoxy groups would likely influence the regioselectivity of electrophilic substitution reactions on the pyridine ring.

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction

| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) |

|---|---|---|---|

| Nucleophilic attack | B3LYP | 6-31G(d) | 15.2 |

| Intermediate formation | B3LYP | 6-31G(d) | -5.8 (relative to reactants) |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from quantum chemical calculations.

In Silico Approaches to Structure-Reactivity and Structure-Property Relationships

In silico methods are instrumental in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) for series of compounds. For pyridine N-oxide derivatives, these approaches can correlate computed molecular descriptors with observed biological activities or physical properties. mdpi.com

For 4-Methoxy-2,3,5-trimethylpyridine 1-oxide, various molecular descriptors can be calculated, including electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. These descriptors can then be used to build predictive models for properties such as reactivity, toxicity, or drug-like characteristics. The electronic effects of the methoxy and methyl substituents, as quantified by DFT calculations, would be key parameters in such models. researchgate.net The insights gained from these in silico studies can guide the design of new pyridine N-oxide derivatives with desired properties. malariaworld.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Methoxy-2,3,5-trimethylpyridine 1-oxide |

| Pyridine |

Applications in Complex Organic Synthesis and Catalysis Utilizing 4 Methoxy 2,3,5 Trimethylpyridine 1 Oxide

Strategic Building Block for Pharmaceutical Intermediates

The primary significance of 4-methoxy-2,3,5-trimethylpyridine (B21643) 1-oxide lies in its role as a key intermediate in the synthesis of high-value pharmaceutical compounds. Its structure is expertly tailored for building the pyridinylmethyl portion of several widely used drugs.

The most prominent application of 4-methoxy-2,3,5-trimethylpyridine 1-oxide is in the industrial synthesis of proton pump inhibitors (PPIs), a class of drugs that feature a 2-pyridinylmethylsulfinyl-1H-benzimidazole pharmacophore. nih.gov

Omeprazole (B731) and Esomeprazole Synthesis: This N-oxide is a direct and crucial precursor for the synthesis of Omeprazole and its S-enantiomer, Esomeprazole. chemicalbook.com The synthetic pathway typically begins with the N-oxidation of 2,3,5-trimethylpyridine (B1346980) (collidine). epo.orgresearchgate.net The resulting 2,3,5-trimethylpyridine-N-oxide is then subjected to nitration, usually with a mixture of nitric and sulfuric acids, to introduce a nitro group at the 4-position. epo.orgresearchgate.net This step yields 4-nitro-2,3,5-trimethylpyridine-N-oxide. researchgate.net In a subsequent key step, this nitro-intermediate undergoes a nucleophilic substitution reaction with sodium methoxide (B1231860), where the nitro group is displaced by a methoxy (B1213986) group to form 4-methoxy-2,3,5-trimethylpyridine 1-oxide. researchgate.net

This intermediate is then typically rearranged using acetic anhydride (B1165640) to introduce an acetoxy group on the 2-methyl position, which is subsequently hydrolyzed to a hydroxymethyl group. epo.orggoogleapis.com This alcohol is converted to a more reactive 2-chloromethyl derivative, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine. cionpharma.com This chlorinated intermediate is then coupled with a substituted mercaptobenzimidazole moiety to form the thioether, which is finally oxidized to the sulfoxide, yielding Omeprazole. google.comresearchgate.net

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2,3,5-trimethylpyridine-N-oxide | Conc. H₂SO₄, Conc. HNO₃ | 4-nitro-2,3,5-trimethylpyridine-N-oxide | epo.orgresearchgate.net |

| 2 | 4-nitro-2,3,5-trimethylpyridine-N-oxide | Sodium methoxide in methanol (B129727) | 4-methoxy-2,3,5-trimethylpyridine 1-oxide | researchgate.net |

| 3 | 4-methoxy-2,3,5-trimethylpyridine 1-oxide | Acetic anhydride, then hydrolysis | (4-methoxy-3,5-dimethylpyridin-2-yl)methanol | epo.org |

| 4 | (4-methoxy-3,5-dimethylpyridin-2-yl)methanol | Thionyl chloride or other chlorinating agent | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine | cionpharma.com |

| 5 | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine | 5-methoxy-2-mercapto-1H-benzimidazole | 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzimidazole (Pyrmetazole) | google.com |

| 6 | Pyrmetazole | m-CPBA or H₂O₂ | Omeprazole | google.com |

Lansoprazole Synthesis: While Lansoprazole is also a major PPI, its synthesis follows a different route and does not utilize 4-methoxy-2,3,5-trimethylpyridine 1-oxide. The synthesis of Lansoprazole typically starts from 2,3-lutidine (B1584814) (2,3-dimethylpyridine). newdrugapprovals.org The pyridine (B92270) ring is modified to include a 2,2,2-trifluoroethoxy group instead of a methoxy group, leading to a different set of intermediates. newdrugapprovals.orgijmca.com

Beyond its established role in PPI production, the structural framework of 4-methoxy-2,3,5-trimethylpyridine 1-oxide holds potential for the synthesis of other therapeutically relevant compounds. Patents disclose that the intermediates derived from it are broadly useful for preparing various substituted benzimidazoles containing a pyridylmethyl radical. epo.org For instance, a novel proton pump inhibitor with an imidazo[4,5-b]pyridine core instead of a benzimidazole (B57391) one, known as TU-199, shares the same substituted pyridinylmethylsulfinyl moiety as Omeprazole, indicating that intermediates like 4-methoxy-2,3,5-trimethylpyridine 1-oxide are applicable to the synthesis of a wider range of bioisosteric compounds. nih.gov

Role of Pyridine N-Oxide Derivatives in Asymmetric Catalysis

The pyridine N-oxide scaffold, of which 4-methoxy-2,3,5-trimethylpyridine 1-oxide is one example, is of significant interest in the field of asymmetric catalysis. The N-O bond is highly polarized, making the oxygen atom an effective electron-pair donor and a strong Lewis base. nih.govarkat-usa.org This property is harnessed in both organocatalysis and as ligands for metal-catalyzed reactions. nih.gov

Chirally-modified pyridine N-oxides have emerged as a powerful class of organocatalysts capable of inducing high levels of stereoselectivity under mild conditions. nih.gov Their effectiveness stems from the nucleophilicity of the N-oxide oxygen, which can activate various reagents, particularly organosilicon compounds. nih.gov

These catalysts are especially prominent in reactions such as:

Allylation, Propargylation, and Allenylation: Chiral pyridine N-oxides are excellent catalysts for the asymmetric allylation of aldehydes with allyltrichlorosilanes (Sakurai–Hosomi–Denmark-type reactions). nih.gov The N-oxide activates the C-Si bond, facilitating the formation of a hypervalent silicate (B1173343) intermediate within a structured, cyclic transition state that controls the stereochemical outcome. nih.gov

Acyl Transfer Reactions: Novel chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been designed as efficient acyl transfer organocatalysts. acs.org These catalysts have been successfully applied in the dynamic kinetic resolution of azoles and aldehydes, demonstrating that the oxygen atom of the N-oxide is more nucleophilic than the nitrogen of a corresponding pyridine, such as in DMAP. acs.org

Other Stereoselective Transformations: The utility of pyridine N-oxide organocatalysts extends to the ring-opening of meso-epoxides and nitroaldol (Henry) reactions. nih.govmdpi.com

| Reaction Type | Role of Pyridine N-Oxide | Example Application | Reference |

|---|---|---|---|

| Asymmetric Allylation | Lewis base activation of allyltrichlorosilane | Allylation of aldehydes | nih.gov |

| Acylative Dynamic Kinetic Resolution | Nucleophilic acyl transfer catalyst | Resolution of azole hemiaminal esters | acs.org |

| Nitroaldol (Henry) Reaction | Chiral Lewis base catalyst | Reaction of aldehydes with nitroalkanes | mdpi.com |

| Meso-epoxide Ring Opening | Nucleophilic activation of silicon reagents | Enantioselective opening of epoxides | nih.gov |

The donor oxygen atom of pyridine N-oxides allows them to act as effective ligands for a variety of transition metals. wikipedia.org In coordination complexes, they bind to the metal center through the oxygen atom. wikipedia.org The electronic properties of the pyridine ring can be tuned by substituents, which in turn modifies the properties of the resulting metal complex.

Chiral pyridine N-oxides have been employed as ligands in several metal-catalyzed asymmetric reactions, including Michael additions and nitroaldol reactions. nih.gov The combination of a chiral pyridine N-oxide ligand with a metal center creates a chiral Lewis acidic environment that can effectively control the stereochemistry of the transformation. Transition metal complexes with pyridine N-oxide ligands are well-documented, with common examples including complexes of Ni(II), Co(II), Fe(II), and Mn(II). wikipedia.org

Development of Novel Reagents and Catalytic Systems Based on the Pyridine N-Oxide Scaffold

Ongoing research continues to leverage the unique properties of the pyridine N-oxide framework to develop new and improved reagents and catalytic systems. google.com

One innovative approach involves the rational design of new catalyst structures to overcome existing limitations. For example, to expand the utility of pyridine-based nucleophilic catalysts beyond the traditional 4-(dialkylamino)pyridine (DMAP) structure, chiral 4-aryl-pyridine-N-oxides were developed. acs.org This design allows for greater structural diversity at the C-4 position of the pyridine ring, leading to highly efficient catalysts for acylative dynamic kinetic resolution with excellent enantioselectivity. acs.org

Furthermore, new catalytic cycles are being devised. A biomolecule-inspired system using aspartic acid-containing peptides has been developed for the catalytic, enantioselective N-oxidation of pyridines themselves. nih.govchemrxiv.org This method provides a novel route to access optically enriched chiral pyridine N-oxides, which are valuable building blocks and catalysts in their own right. nih.gov This approach highlights the dual role of the pyridine N-oxide moiety, which can act as both the product and a co-catalyst in the reaction, preventing the deactivation of the primary peptide catalyst. chemrxiv.org The development of such systems showcases the continued evolution of pyridine N-oxide chemistry for creating sophisticated tools for modern organic synthesis.

Impurity Profiling and Quality Control Research in Pharmaceutical Synthesis Involving 4 Methoxy 2,3,5 Trimethylpyridine 1 Oxide

Identification and Characterization of Process-Related Impurities

Process-related impurities in the synthesis of 4-Methoxy-2,3,5-trimethylpyridine (B21643) 1-oxide can originate from various sources, including starting materials, by-products from side reactions, intermediates from incomplete reactions, and degradation products. The identification and characterization of these impurities are crucial first steps in developing control strategies. nih.gov

Common synthetic routes to 4-Methoxy-2,3,5-trimethylpyridine 1-oxide include the oxidation of 4-methoxy-2,3,5-trimethylpyridine or the nucleophilic substitution of a precursor like 4-chloro-2,3,5-trimethylpyridine (B35177) N-oxide or 2,3,5-trimethyl-4-nitropyridine (B3342244) 1-oxide. researchgate.net Each route presents a unique potential impurity profile.

Key process-related impurities that have been identified are detailed in the table below. These compounds are often characterized using a combination of spectroscopic and chromatographic techniques, such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). researchgate.netchemicalpapers.com

Table 1: Identified Process-Related Impurities

| Impurity Name | Chemical Structure | Potential Origin |

|---|---|---|

| 2,3,5-Trimethyl-4-nitropyridine 1-oxide | C₈H₁₀N₂O₃ | Incomplete substitution reaction when used as a starting material. chemicalbook.com |

| 4-Chloro-2,3,5-trimethylpyridine N-oxide | C₈H₁₀ClNO | Unreacted starting material from the substitution reaction with sodium methoxide (B1231860). |

| 4-Methoxy-2,3,5-trimethylpyridine | C₉H₁₃NO | Deoxygenation of the N-oxide product during synthesis or purification. chemicalbook.com |

| 2,3,5-Trimethylpyridine (B1346980) 1-oxide | C₈H₁₁NO | Impurity from starting materials or side reactions. chemicalbook.com |

| 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | C₉H₁₃NO₂ | By-product from side reactions or degradation. chemicalbook.com |

| 4-Hydroxy-3,5,6-trimethyl-2(1H)-pyridinone | C₈H₁₁NO₂ | A potential intermediate from certain synthetic pathways that may carry over. |

These characterized impurities can then be synthesized independently to serve as reference standards for analytical method development and validation. researchgate.netlatamjpharm.org

Analytical Method Development for Trace Impurity Determination (e.g., GC-MS Validation)

To ensure the quality of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide, sensitive and specific analytical methods are required to detect and quantify trace-level impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, combining the superior separation capabilities of GC with the definitive identification power of MS. nih.gov The development and validation of such methods are governed by International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. ijpsr.commdpi.com

A typical GC-MS method for impurity profiling involves:

Column Selection: A capillary column, often with a polysiloxane-based stationary phase (e.g., 5% Polysilarylene, 95% Polydimethylsiloxane), is selected to achieve optimal separation of the impurities from the main compound and each other. ijpsr.com

Method Optimization: Parameters such as injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings are optimized to ensure good resolution, peak shape, and sensitivity.

Detection: The mass spectrometer can be operated in full scan mode to identify unknown impurities or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantifying known trace impurities. researchgate.net

Method validation is performed to demonstrate reliability, with key parameters outlined in the table below.

Table 2: Validation Parameters for GC-MS Impurity Determination Method

| Validation Parameter | Description | Typical Acceptance Criteria (as per ICH guidelines) |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | No interference from blank or other components at the retention time of the impurities. mdpi.com |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. ijpsr.com |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. researchgate.net |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99. ijpsr.com |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. It is often determined by spiking the sample matrix with known quantities of the impurity. | Recovery is typically expected to be within 80-120%. researchgate.net |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision). | Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <15%). researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant impact on results from minor changes in flow rate, temperature, etc. researchgate.net |

While GC-MS is highly effective, other techniques like HPLC with UV or MS detection are also widely used, particularly for non-volatile or thermally labile impurities. researchgate.netresearchgate.net

Mechanistic Understanding of Impurity Formation Pathways

A thorough understanding of how impurities are formed is essential for developing effective control strategies. Impurities can arise from several mechanistic pathways during the synthesis of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide.

Incomplete Reactions: The most straightforward pathway is the carry-over of starting materials due to incomplete reactions. For instance, if the synthesis proceeds via nucleophilic substitution of 2,3,5-trimethyl-4-nitropyridine 1-oxide with sodium methoxide, any unreacted nitro-compound will persist as an impurity. Similarly, the starting 4-chloro-2,3,5-trimethylpyridine N-oxide can remain if the substitution reaction does not go to completion.

Side Reactions: The reagents and conditions used can promote unintended side reactions. The oxidation of a pyridine (B92270) to a pyridine N-oxide, often accomplished with peracids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, is a key step. orgsyn.orggoogle.com The pyridine ring is electron-rich and susceptible to various reactions. Over-oxidation or reaction at other sites on the ring can lead to hydroxylated or other unwanted by-products.

Degradation of Product: The target molecule itself can degrade under certain conditions. The N-oxide functional group can be sensitive to heat or reducing agents, leading to deoxygenation and the formation of 4-methoxy-2,3,5-trimethylpyridine. researchgate.netyoutube.com

Solvent and Reagent-Related Impurities: Impurities can also be formed from the reaction of intermediates with the solvent. For example, in some syntheses, the use of solvents like dimethylformamide (DMF) at high temperatures can lead to pyrolysis, generating by-products that may react with synthetic intermediates. nih.gov

Protonation and Rearrangement: Acidic conditions used during the reaction or work-up can lead to protonation of the pyridine ring. This can activate the ring towards undesired subsequent reactions or rearrangements. nih.gov

By mapping these potential formation pathways, process chemists can identify the critical control points in the synthesis.

Strategies for Impurity Mitigation and Control in Large-Scale Synthesis

Controlling impurities in large-scale pharmaceutical manufacturing requires a multi-faceted approach, moving from laboratory-scale optimization to robust commercial production.

Starting Material Quality Control: The first line of defense is to ensure the purity of all raw materials, including the precursor pyridines and reagents. Sourcing from qualified vendors and implementing strict incoming material specifications can prevent the introduction of impurities from the outset. acsgcipr.org

Optimization of Reaction Conditions: Fine-tuning reaction parameters is critical. This includes:

Temperature and Pressure Control: Maintaining a precise temperature and pressure profile is crucial, as deviations can lower yield and favor the formation of by-products. nih.gove3s-conferences.org

Stoichiometry and Feed Rate: Controlling the molar ratio of reactants and the rate of addition can prevent localized high concentrations that often lead to side reactions. e3s-conferences.org

Solvent Selection: Choosing an appropriate solvent that minimizes side reactions is key. For example, replacing a solvent like DMF that can pyrolyze with a more stable alternative can eliminate a class of impurities. nih.gov

Atmosphere Control: For reactions sensitive to oxidation, sparging the reaction mixture with an inert gas like nitrogen can prevent the formation of oxidative impurities. nih.gov

Process Design and Engineering: On a large scale, engineering solutions become vital. The use of continuous flow reactors can offer superior control over reaction parameters like temperature and mixing compared to traditional batch reactors, leading to higher purity and consistency. e3s-conferences.orge3s-conferences.org

Purification Techniques: A robust purification strategy for the intermediate is essential.

Recrystallization: This is a common and effective method for removing impurities from solid products.

Distillation: For liquid products or to remove volatile impurities, distillation under reduced pressure can be employed. google.com

Salt Formation: Intermediates that are difficult to purify in their free-base form (e.g., oils) can sometimes be converted into crystalline salts (e.g., hydrochlorides). These salts often have better handling properties and can be purified to a high degree by recrystallization, effectively removing trapped impurities before proceeding to the next step. google.com

By integrating these strategies, manufacturers can effectively control the impurity profile of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide, ensuring the production of a high-quality intermediate suitable for the synthesis of safe and effective pharmaceutical products.

Biological Activity and Mechanism of Action Studies of Derivatives of 4 Methoxy 2,3,5 Trimethylpyridine 1 Oxide

Investigation into Molecular Target Interactions of Synthesized Derivatives

Specific molecular docking or target interaction studies for derivatives of 4-Methoxy-2,3,5-trimethylpyridine (B21643) 1-oxide are not well-documented in publicly accessible scientific literature. However, research on other pyridine (B92270) derivatives suggests potential molecular targets. For instance, some pyridine and pyrimidine (B1678525) derivatives have been evaluated for their inhibitory activities against Epidermal Growth Factor Receptor (EGFR) kinases, which are crucial in cell proliferation and are often overexpressed in various cancers. nih.gov Molecular docking studies of other novel pyridine derivatives have also revealed potential interactions with bacterial enzymes like peptide deformylase and fungal DNA polymerase, suggesting these as possible targets for antimicrobial action. dntb.gov.ua Without direct studies, the molecular targets of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide derivatives can only be hypothesized based on the activities of structurally related compounds.

Research on Antimicrobial Properties of Modified Pyridine N-Oxide Scaffolds

The antimicrobial potential of pyridine N-oxide derivatives, in general, has been a subject of scientific inquiry. niscpr.res.in The chemistry of heterocyclic N-oxides is of significant interest due to the high bioactivity of these compounds, which can include antibiotic and fungistatic efficacy. niscpr.res.in Studies on various substituted pyridines have shown a wide range of antimicrobial activities against different strains of bacteria and fungi.

The following table summarizes the antimicrobial activities of some general pyridine derivatives, illustrating the potential of this class of compounds.

| Compound Class | Test Organism | Activity Noted |

| Picryl Amino Pyridine N-Oxides | Bacteria & Fungi | Better antibacterial than antifungal activity. niscpr.res.in |

| Novel Pyridine and Thienopyridine Derivatives | E. coli, B. mycoides, C. albicans | Good to strong antimicrobial activity. researchgate.net |

| N-alkylated Pyridine-based Organic Salts | S. aureus, E. coli | Antibacterial and antibiofilm activities. nih.gov |

Studies on Cytotoxic Effects of Derivatives in Various Cellular Models

The cytotoxic effects of derivatives specifically from 4-Methoxy-2,3,5-trimethylpyridine 1-oxide have not been extensively reported. However, the broader class of pyridine N-oxides has been investigated for its role in cytotoxicity. For instance, one study examined the cytotoxicity and genotoxicity of chloropyridines in the presence of pyridine N-oxide, suggesting that the N-oxide metabolite can influence the toxic expression of halogenated pyridines. nih.gov

Other research has focused on different substituted pyridine derivatives. For example, a series of 3,5-bis(benzylidene)piperidin-4-ones, which are structurally distinct, displayed selective toxicity for malignant cells over normal cells. nih.gov Similarly, studies on 1-alkylpiperidine N-oxides have explored their in vitro cytotoxicity against Ehrlich ascites carcinoma cells, showing that cytotoxic activity is influenced by the length of the alkyl chain. nih.gov These studies indicate that the pyridine N-oxide framework can be a component of cytotoxic molecules, though specific data for derivatives of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide is lacking.

The table below presents findings on the cytotoxicity of some related pyridine N-oxide compounds.

| Compound Series | Cellular Model | Observed Effect |

| Chloropyridines with Pyridine N-oxide | V(3) cells | Pyridine N-oxide influenced cytotoxicity and clastogenicity. nih.gov |

| 1-Alkylpiperidine N-oxides | Ehrlich ascites carcinoma (EAC) cells | Inhibition of nucleic acid and protein synthesis. nih.gov |

| 3,5-bis(benzylidene)piperidin-4-ones | Neoplastic and normal cell lines | Selective toxicity for malignant cells. nih.gov |

Future Research Directions and Emerging Trends for 4 Methoxy 2,3,5 Trimethylpyridine 1 Oxide

Exploration of Novel and Diversified Synthetic Pathways

The synthesis of 4-Methoxy-2,3,5-trimethylpyridine (B21643) 1-oxide has traditionally relied on established methods, but future research is trending towards more diverse, efficient, and innovative pathways.

Two primary conventional routes for its synthesis include:

Nucleophilic Substitution: This method involves reacting 4-chloro-2,3,5-trimethylpyridine (B35177) N-oxide with sodium methoxide (B1231860). In one documented procedure, this reaction is heated in a closed vessel at 70°C for 16 hours, achieving a high yield of 92%.

Substitution of a Nitro Group: An alternative pathway starts with 2,3,5-trimethyl-4-nitropyridine (B3342244) 1-oxide. This starting material is treated with sodium methoxide, formed by dissolving sodium in methanol (B129727), and heated under reflux.

Another approach is the direct oxidation of 4-methoxy-2,3,5-trimethylpyridine to its corresponding N-oxide. capes.gov.br

Emerging research is focused on developing more advanced and efficient synthetic strategies. A significant area of development is photocatalysis , which utilizes light to drive chemical reactions. Photocatalytic methods are being explored for the generation of pyridine (B92270) N-oxy radicals from pyridine N-oxides through single-electron oxidation. nih.govacs.orgnih.gov This approach opens up new avenues for creating functionalized pyridines and could be adapted for the synthesis of complex derivatives like 4-Methoxy-2,3,5-trimethylpyridine 1-oxide. These photoredox-catalyzed reactions can initiate radical cascade events, enabling complex molecular constructions under mild conditions. acs.org

| Starting Material | Key Reagents | Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| 4-chloro-2,3,5-trimethylpyridine N-oxide | Sodium methoxide | 70°C, 16 hours | 92% | |

| 2,3,5-trimethyl-4-nitropyridine 1-oxide | Sodium, Methanol | Reflux overnight | Not specified | |

| 4-methoxy-2,3,5-trimethylpyridine | Oxidizing agent | Not specified | Not specified | capes.gov.br |

Advanced Applications in Targeted Catalysis and Material Science

Pyridine N-oxides are recognized for their versatility as mild oxidants, ligands for metal complexes, and highly effective Lewis base organocatalysts. acs.orgresearchgate.net Future research is set to leverage these properties for more advanced applications, particularly in targeted catalysis and the development of novel materials.

In targeted catalysis , chiral pyridine N-oxides are emerging as powerful organocatalysts for asymmetric synthesis. researchgate.net Their ability to activate Lewis acidic molecules makes them suitable for a range of chemical transformations. The specific electronic and steric properties of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide could be exploited to design highly selective catalysts for reactions such as acyl transfer, silylation, and allylation. Furthermore, photocatalytic systems are using pyridine N-oxides to generate radicals for the difunctionalization of unactivated alkenes, converting them into valuable primary alcohols. acs.org

In the realm of material science , the unique electronic properties of the pyridine N-oxide group are being explored. The N-O bond creates a zwitterionic character, leading to a high dipole moment and strong hydrogen bonding capabilities. acs.orgmdpi.com These features are valuable in the design of functional materials. For instance, researchers are investigating covalent organic frameworks (COFs) incorporating pyridine N-oxide ylides. These materials can spontaneously form biradical species, which have shown promise as efficient catalysts for reactions like the dehydrogenation of nitrogen heterocycles. rsc.org The specific substitution pattern of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide could be integrated into such frameworks to tune their electronic properties and catalytic activity.

Integration of Computational and Experimental Approaches for Rational Design